Phenol-1-13C
Description
Structure
3D Structure
Properties
IUPAC Name |
(113C)cyclohexatrienol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i6+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSIDIOOBJBQZ-PTQBSOBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=[13C](C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Phenol 1 13c
Strategies for Site-Specific Carbon-13 Labeling of Aromatic Compounds
Precursor Design and Optimization in Phenol-1-13C Synthesis
Role of 1,5-Dibromo-1,4-pentadiene Precursors
A key enabler of this core-labeling methodology is the synthesis and utilization of a 1,5-dibromo-1,4-pentadiene precursor. This precursor is typically synthesized from a 1,4-dialkyne alcohol. Upon undergoing lithium-halogen exchange, this dibromide precursor forms a dilithiate intermediate. This highly reactive intermediate then participates in a formal [5+1] cyclization reaction with a single-carbon electrophile, ultimately leading to the formation of the phenol (B47542) product with the isotopic label precisely at the C-1 position. This strategy allows for the late-stage introduction of the isotopic label, which is particularly advantageous for expensive or short-lived isotopes.
Catalytic Systems and Reaction Conditions in this compound Formation
The synthesis of this compound and its substituted analogues relies on a carefully orchestrated sequence of reactions involving specific catalytic systems and precisely controlled reaction conditions. The process typically begins with the lithium-halogen exchange of the 1,5-dibromo-1,4-pentadiene precursor. This is commonly achieved using tert-butyllithium (B1211817) (t-BuLi), often in an excess of 8 equivalents, at cryogenic temperatures, such as –78 °C, in an ethereal solvent like diethyl ether. Diethyl ether is preferred due to its favorable coordination properties with lithiates, leading to higher yields compared to more coordinating solvents like tetrahydrofuran.
Following the formation of the dilithiate intermediate, the crucial step involves reaction with a carbon-13 labeled one-carbon electrophile. Dibenzyl carbonate has been identified as an optimized and economic source for introducing the carbon-13 label. The reaction proceeds via cyclization, forming the phenol ring. For enhanced efficiency and reproducibility, phase transfer catalysts, such as 18-crown-6 (B118740) and Aliquat-336, have been employed to facilitate rapid product formation.
Table 1: Representative 1-13C Phenols Synthesized and Their Yields
| Phenol Derivative (1-13C) | Yield (%) | Reference Source |
| Propofol (4a) | 79 | acs.orgchemrxiv.orgnih.govuchicago.eduresearchgate.net |
| 2,6-Diphenyl phenol (4e) | High | acs.orgchemrxiv.orguchicago.edu |
| 4-Phenyl phenol (4f) | 74 | acs.orgchemrxiv.orguchicago.edu |
| Unsymmetric Phenols (4g, 4h) | Isolated | acs.orgchemrxiv.orguchicago.edu |
| Para-substituted phenols (4i-4l) | Good | acs.orgchemrxiv.orguchicago.edu |
Table 2: Key Reaction Conditions for this compound Formation
| Step/Reagent | Condition/Catalyst/Solvent | Temperature | Notes |
| Lithium-Halogen Exchange | tert-Butyllithium (8 equiv) | –78 °C | In diethyl ether |
| Carbon Source | Dibenzyl carbonate | Room Temp. | For 13C labeling |
| Phase Transfer Catalysts | 18-crown-6, Aliquat-336 | N/A | For optimized yields and reaction rates |
| Work-up | HCl (2M in Et2O) + MeOH | N/A | Acidification and solvent removal |
| Purification | Silica flash column chromatography | N/A | Standard purification technique |
Development of Novel Radiosynthetic Routes (Conceptual, non-clinical)
The methodology described for stable isotope labeling also provides a robust framework for the conceptual development of radiosynthetic routes for carbon-14 (B1195169) (¹⁴C) and carbon-11 (B1219553) (¹¹C) labeled phenols. These radioisotopes are crucial for tracer applications in biological and medical research, albeit with different logistical considerations due to their decay properties.
Feasibility Studies for Carbon-14 and Carbon-11 Labeled Phenols (Non-Human Tracer Applications)
The core-labeling strategy is highly amenable to radioisotope incorporation, offering a pathway to synthesize phenols with ¹⁴C or ¹¹C labels at the C-1 position. This is particularly significant for ¹¹C, which has a short half-life (20.4 minutes), necessitating rapid and efficient syntheses. The ability to introduce the label late in the synthetic sequence is critical for maximizing radiochemical yields.
The synthesis of ¹⁴C-labeled phenols can be initiated from readily available and economical ¹⁴C sources such as barium carbonate (BaCO3) or sodium carbonate (Na2CO3) acs.orgchemrxiv.orgnih.govresearchgate.netuchicago.edu. These inorganic carbon sources can be converted into suitable organic precursors, such as [carbonyl-14C]dibenzyl carbonate, using established chemical transformations. This labeled dibenzyl carbonate can then be employed in the previously described cyclization reaction to yield ¹⁴C-labeled phenols. The slow decay rate of ¹⁴C makes it suitable for long-term metabolic and pharmacokinetic studies (ADME).
The developed phenol synthesis strategy is exceptionally well-suited for the radiosynthesis of ¹¹C-labeled phenols, owing to its speed and compatibility with the low-nanomole scale typical of ¹¹C radiochemistry. Cyclotron-produced carbon-11 dioxide ([¹¹C]CO2) serves as a direct and efficient precursor. By adapting the reaction conditions to utilize dilute [¹¹C]CO2, the dilithiate intermediate derived from the 1,5-dibromo-1,4-pentadiene precursor can react directly to form [1-¹¹C]phenols. While initial attempts might require optimization to avoid over-carboxylation, this direct incorporation of [¹¹C]CO2 into the phenol core represents a significant advancement for PET tracer development, enabling the rapid synthesis of molecules for in vivo imaging studies.
Advanced Spectroscopic Applications of Phenol 1 13c
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique in chemical analysis, providing unparalleled insight into the structure and behavior of molecules in solution and the solid state. The use of Phenol-1-13C significantly augments the capabilities of 13C NMR.
Standard 13C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Due to the symmetry of the phenol (B47542) molecule, its 13C NMR spectrum displays four distinct signals, corresponding to the four unique carbon environments in the aromatic ring. docbrown.info The carbon atoms at positions 2 and 6 are chemically equivalent, as are the carbons at positions 3 and 5. docbrown.info The carbon at position 1 (C1, the ipso-carbon) and the carbon at position 4 (C4, the para-carbon) are each unique. docbrown.info
The isotopic labeling in this compound dramatically increases the signal intensity of the C1 carbon, which is otherwise a quaternary carbon and typically shows a weaker signal. This enhancement allows for more detailed and rapid analysis of the local environment around the hydroxyl group. It facilitates the study of dynamic processes such as conformational changes or hindered rotation around the C-O bond, as the C1 signal becomes a highly sensitive and easily observable probe.
The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its electronic environment. In phenol, the C1 carbon, being attached to the electronegative oxygen atom, is significantly deshielded and resonates at a characteristically downfield chemical shift. libretexts.org The precise chemical shifts are influenced by factors such as solvent and concentration.
Table 1: Typical 13C NMR Chemical Shifts for Phenol
| Carbon Position | Typical Chemical Shift (ppm) |
| C1 (ipso) | ~155 ppm |
| C2 / C6 (ortho) | ~115 ppm |
| C3 / C5 (meta) | ~130 ppm |
| C4 (para) | ~121 ppm |
Note: Values are approximate and can vary with solvent and other experimental conditions.
The 13C labeling at the C1 position is also crucial for studying spin-spin coupling interactions. While 13C-13C coupling is not typically observed in natural abundance spectra due to the low probability of two 13C atoms being adjacent, the label allows for the measurement of coupling constants between C1 and other nearby nuclei. bhu.ac.in These coupling constants provide valuable information about bond connectivity and geometry.
Table 2: Selected Coupling Constants (J) Involving C1 in this compound
| Coupling Interaction | Type | Typical Value (Hz) |
| ¹J(C1-C2) / ¹J(C1-C6) | One-bond C-C | ~55-60 Hz |
| ²J(C1-H2) / ²J(C1-H6) | Two-bond C-H | ~1-4 Hz |
| ³J(C1-H3) / ³J(C1-H5) | Three-bond C-H | ~7-10 Hz |
Note: These are estimated values for aromatic systems. Precise measurement in this compound would provide specific structural constraints.
The enhanced signal of the 13C-labeled carbon makes this compound an excellent tool for investigating how molecules interact with each other. The C1 position is particularly informative as it is directly attached to the functional hydroxyl group, which is often involved in intermolecular bonding.
The chemical shift of the C1 carbon in phenol is sensitive to changes in the electronic state of the attached hydroxyl group. During proton transfer events, such as deprotonation to form the phenolate (B1203915) ion, the electron density around the oxygen and, consequently, the C1 carbon changes significantly. This change is directly reflected in the 13C chemical shift. Studies on substituted phenols have shown that as the hydroxyl proton is transferred to a base, the C1 chemical shift is displaced to higher frequencies (downfield), while the C4 (para) carbon shifts in the opposite direction (upfield). This phenomenon allows researchers to monitor the extent and dynamics of proton transfer in various chemical and biological systems by observing the chemical shift of the labeled C1 carbon.
Phospholipid liposomes are widely used as model systems for biological membranes. Understanding how molecules like phenol interact with these membranes is crucial in fields like pharmacology and toxicology. NMR studies have been employed to investigate the interaction between phenol and dipalmitoylphosphatidylcholine (DPPC) liposomes. When phenol is incorporated into the lipid bilayer, its mobility is reduced. This change in the molecular environment leads to a broadening and shielding (upfield shift) of the 13C signals of phenol.
The use of this compound would be particularly advantageous in such studies. The strong, distinct signal from the labeled C1 carbon would act as a sensitive reporter on the specific interactions occurring at the phenol-hydroxyl group interface with the liposome. This allows for a more precise determination of the location and orientation of the phenol molecule within the membrane, indicating whether it resides in the aqueous phase, near the polar head groups, or within the hydrophobic acyl chain region.
Quantitative 13C NMR (qNMR) is a powerful method for determining the concentration of components in a mixture. acs.org However, it faces challenges due to the low natural abundance of 13C and factors like long relaxation times and the Nuclear Overhauser Effect (NOE), which can distort signal intensities. acs.orgrsc.org
Isotopic labeling, as in this compound, effectively overcomes the primary limitation of low natural abundance. The ~99% enrichment at the C1 position results in a signal that is nearly 100 times stronger than in an unlabeled sample. This dramatic increase in sensitivity allows for:
Faster Data Acquisition: Achieving a good signal-to-noise ratio requires significantly less time, making high-throughput analysis more feasible.
Higher Accuracy at Low Concentrations: The strong signal enables the reliable quantification of this compound even when it is present in very small amounts.
While the label doesn't eliminate issues related to relaxation delays and NOE, the enhanced signal-to-noise ratio makes it easier to implement experimental protocols that mitigate these effects, such as using longer relaxation delays or adding paramagnetic relaxation agents to ensure full signal recovery between scans. rsc.org This makes this compound an ideal internal standard or target analyte for complex quantitative studies in various research areas.
Application in Studying Intermolecular Interactions
Hyperpolarized Magnetic Resonance Imaging (HP-MRI) Probes (Non-Clinical Focus)
Hyperpolarized (HP) carbon-13 (¹³C) Magnetic Resonance Imaging (MRI) is a rapidly advancing molecular imaging modality that enables real-time, non-invasive investigation of metabolic and physiological processes. nih.govresearchgate.net The technique relies on a process called dynamic nuclear polarization (DNP), which can increase the MRI signal of ¹³C-labeled molecules by more than 10,000-fold. nih.gov This dramatic, albeit transient, signal enhancement allows for the in vivo tracking of specific molecular probes and their metabolic products. nih.gov While a variety of ¹³C-labeled compounds have been explored as HP-MRI probes, this article focuses on the specific characteristics of Phenol-1-¹³C as a potential probe for non-clinical research, based on established principles of hyperpolarization.
Design Principles for Phenol-1-¹³C as an HP-MRI Probe
The successful design of a hyperpolarized ¹³C probe is fundamentally governed by its ability to achieve a high level of polarization and, critically, to retain that polarization long enough for injection, distribution, and imaging. The primary molecular feature influencing this is the spin-lattice relaxation time (T₁), which dictates the rate of decay of the hyperpolarized signal back to its thermal equilibrium state. nih.gov
A core design principle for achieving a long T₁ is the strategic selection of the ¹³C isotope's position within the molecule. Carbons that are not directly bonded to protons (i.e., quaternary carbons) generally exhibit significantly longer T₁ relaxation times. nih.gov This is because the primary relaxation mechanism for ¹³C nuclei is often dipole-dipole interaction with adjacent protons. By labeling a carbon atom that lacks a direct C-H bond, this major relaxation pathway is minimized, thus preserving the fragile hyperpolarized state for a longer duration. nih.gov
In the case of Phenol-1-¹³C, the isotope is placed at the C1 position—the carbon atom bonded to the hydroxyl (-OH) group. This is an aromatic, non-protonated carbon. This specific labeling site aligns perfectly with the key design principle for a long-lived hyperpolarized probe. Its lack of a directly attached proton would theoretically reduce the rate of dipolar relaxation, making it a promising candidate structure for retaining hyperpolarization. Small, natural molecules with non-protonated ¹³C sites are considered advantageous for direct use as molecular probes. nih.gov
Utility in Preclinical Imaging Research (Focus on Probe Properties and Feasibility)
For any new hyperpolarized probe, including the hypothetical use of Phenol-1-¹³C, its utility in preclinical imaging research must be systematically established through feasibility studies. The primary goal of such research is to characterize the fundamental properties of the probe in vivo to determine its potential for specific applications. nih.gov
The initial steps in preclinical evaluation would involve:
Polarization Feasibility : Confirming that Phenol-1-¹³C can be efficiently hyperpolarized to a high degree using DNP. This involves optimizing the sample preparation, including the choice of free radical and glassing agents.
In Vivo T₁ Measurement : After injection into an animal model, the effective T₁ relaxation time must be measured. The in vivo T₁ is often shorter than in a pure solution due to interactions with biological molecules and different physiological environments. nicholasdwork.com This measurement is crucial for determining the available imaging window.
Biodistribution and Pharmacokinetics : Imaging would be performed to track the spatial and temporal distribution of the hyperpolarized Phenol-1-¹³C signal throughout the body. This helps to understand how quickly the probe reaches various organs and how long it remains there before the signal decays.
Metabolic Profiling : A key advantage of HP-¹³C MRI is its ability to monitor metabolism. mdpi.com Preclinical studies would need to use dynamic ¹³C magnetic resonance spectroscopy to determine if Phenol-1-¹³C is metabolically converted into other products. If metabolites are detected, their identity and the rate of conversion could provide valuable biomarkers for specific biological processes. ucsf.edu
The potential utility of a phenol-based probe is speculative without experimental data. Given phenol's role in certain metabolic and detoxification pathways, as well as its acidic hydroxyl group, it could theoretically be explored for applications in imaging liver function or assessing tissue pH. However, these possibilities would require rigorous validation through the preclinical feasibility studies outlined above to characterize the probe's behavior and validate its potential as a reliable imaging agent.
Mechanistic Elucidation Via Isotopic Tracing with Phenol 1 13c
Reaction Pathway Analysis in Organic Transformations
The precise tracking capabilities offered by Phenol-1-13C are fundamental to understanding the intricate mechanisms governing organic reactions. By following the movement of the ¹³C label, chemists can gain critical insights into bond formation, bond cleavage, and the step-by-step progression of a reaction towards its final products.
Investigation of Cycloaromatization Mechanisms
While direct studies explicitly detailing the use of this compound for elucidating cycloaromatization mechanisms were not prominently featured in the provided search results, the principle of isotopic tracing is central to such investigations. In general organic chemistry, ¹³C labeling is a standard technique for determining the origin of specific atoms within cyclic structures or aromatic systems, thereby validating or refuting proposed cycloaddition and cyclization pathways wikipedia.org. The application of this compound in these contexts would involve tracing the ¹³C atom through the rearrangement and ring-forming steps to map out the reaction mechanism.
Understanding Catalyzed Alkylation and Hydroarylation Processes
This compound has been effectively employed to study catalyzed organic transformations, including alkylation reactions. For instance, research utilizing zeolite catalysts, such as H-BEA, has employed this compound in conjunction with in situ solid-state ¹³C MAS NMR spectroscopy to monitor the alkylation of phenol (B47542). These studies provide detailed insights into the interaction of phenol with the catalyst surface and the intermediates formed during the reaction tum.depnnl.gov. The ¹³C label allows for the direct observation and quantification of the phenol molecule's transformation and its integration into new chemical entities. Although hydroarylation mechanisms involving this compound were not explicitly detailed in the retrieved literature, isotopic labeling remains a cornerstone technique for investigating such processes.
Table 1: Applications of this compound in Catalyzed Organic Transformations
| Reaction Type | Catalyst System | Isotopic Labeling | Analytical Technique | Key Mechanistic Insight | Citation(s) |
| Phenol Alkylation | Zeolite H-BEA | Phenol-1-¹³C | ¹³C MAS NMR | Monitoring the transformation of phenol and its surface interactions during alkylation by cyclohexanol, revealing reaction intermediates. | tum.depnnl.gov |
| Phenol Hydrogenation | Pd/SiO₂ | Phenol-1-¹³C | ¹³C MAS NMR | Tracking the conversion of phenol to cyclohexanone, enabling the extraction of adsorption and kinetic parameters for different catalyst formulations. | nsf.gov |
Environmental Degradation Pathway Research (Non-Human Systems)
Understanding the environmental fate of pollutants like phenol is crucial for ecological and human health. This compound serves as a powerful tracer in studies investigating the degradation pathways of phenol in various environmental settings, particularly under abiotic conditions such as photocatalysis.
Photocatalytic Degradation Mechanisms
Photocatalysis, often utilizing semiconductor materials like titanium dioxide (TiO₂) under UV irradiation, represents a significant approach for the remediation of organic pollutants in aquatic environments. The application of this compound is instrumental in mapping the sequence of intermediate species formed and the pathways by which the aromatic ring of phenol is ultimately cleaved.
Studies involving UV/TiO₂ photocatalysis have extensively utilized this compound to identify transient intermediates formed during phenol degradation. Through GC-MS analysis, the ¹³C label has enabled the identification of key aromatic intermediates such as hydroquinone (B1673460), resorcinol, and benzoquinone, which arise from the hydroxylation of the phenol ring up.ac.zaup.ac.zaresearchgate.net. These findings strongly support that the primary degradation route involves hydroxyl radical mechanisms, initiating with dihydroxy substitution followed by subsequent ring cleavage up.ac.zaup.ac.za. The presence of the ¹³C label within these identified intermediates directly confirms their origin from the parent this compound molecule. Furthermore, research has indicated that kinetic isotope effects (KIEs) can influence the degradation rates between C-12 and C-13 labeled phenol, offering additional layers of mechanistic insight up.ac.za.
The ultimate objective of photocatalytic degradation is the complete mineralization of pollutants into innocuous substances like carbon dioxide and water. Investigations employing this compound have meticulously detailed the stages following initial hydroxylation. The aromatic ring undergoes cleavage, leading to the formation of aliphatic intermediates, including maleic acid and fumaric acid. These compounds are subsequently decarboxylated and further broken down into smaller organic chains up.ac.zaup.ac.zaresearchgate.net. The ¹³C label provides definitive confirmation of the origin of these smaller molecules from the initial phenol structure. For instance, the detection of ¹³C-labeled maleic acid unequivocally demonstrates the ring-opening mechanism of this compound up.ac.zaup.ac.zaresearchgate.net.
Table 2: Identified Intermediates in the Photocatalytic Degradation of this compound (UV/TiO₂)
| Identified Intermediate | Role in Degradation Pathway | Citation(s) |
| Hydroquinone | An initial hydroxylation product of this compound. | up.ac.zaup.ac.zaresearchgate.net |
| Resorcinol | An initial hydroxylation product of this compound. | up.ac.zaup.ac.za |
| Catechol | An initial hydroxylation product of this compound. | up.ac.zaup.ac.zaresearchgate.net |
| Benzoquinone | An oxidized form of hydroquinone or catechol, derived from this compound. | up.ac.za |
| Maleic Acid | A product of aromatic ring cleavage, confirmed to contain the ¹³C label. | up.ac.zaup.ac.zaresearchgate.net |
| Fumaric Acid | A product of aromatic ring cleavage, confirmed to contain the ¹³C label. | researchgate.net |
| Malonic Acid | An intermediate in the ring cleavage and decarboxylation process, containing the ¹³C label. | researchgate.net |
Compound List:
this compound
Hydroquinone
Resorcinol
Catechol
Benzoquinone
Maleic Acid
Fumaric Acid
Malonic Acid
Cyclohexanol
Cyclohexanone
Cyclohexene
2-Phenoxyethanol
Acetate
Phenylalanine
3-Phenylpropionic Acid
Phenylacetic Acid
Salicylic Acid
p-Coumaric Acid
Ferulic Acid
Caffeic Acid
L-Tyrosine
Methylene Blue
Alachlor
Parabens
Malathion
Lignin
Humic Acids
Nitrogen
Carbon Dioxide
Water
Oxygen
Hydrogen
Hydroxyl Radical
Superoxide Radical Anion
The utilization of this compound as an isotopic tracer is paramount in elucidating complex chemical mechanisms, ranging from controlled synthetic reactions to environmental remediation strategies. Its application provides critical data for understanding reaction pathways and degradation mechanisms, thereby advancing fields such as catalysis and environmental science.
Metabolic and Biodegradation Pathway Analysis in Non Human Biological Systems
Microbial Metabolism and Biodegradation
Elucidation of Phenol (B47542) Catabolism Pathways in Bacteria
Identification of Key Enzymes in Biodegradation
The initial step in the aerobic biodegradation of phenol by microorganisms typically involves the hydroxylation of phenol to catechol. This transformation is catalyzed by phenol hydroxylase enzymes frontiersin.orgtandfonline.commdpi.com. Catechol, a dihydroxylated aromatic intermediate, then undergoes ring cleavage. Two primary pathways exist for this cleavage: the ortho-cleavage (intradiol) pathway and the meta-cleavage (extradiol) pathway frontiersin.orgmdpi.comresearchgate.net.
Catechol 1,2-dioxygenase (Cat 1,2-DO) : This enzyme is central to the ortho-cleavage pathway. It cleaves the catechol ring between the two hydroxyl groups, producing cis,cis-muconic acid. This intermediate is then further metabolized into central metabolic intermediates like succinate (B1194679) and acetyl-CoA mdpi.comnih.gov. Studies have indicated that the ortho-cleavage pathway is prevalent in many bacterial phenol degraders, including members of the genera Rhodococcus, Arthrobacter, and Pseudomonas nih.govmdpi.comnih.govnih.gov. Research on Rhodococcus opacus strain 3D, for instance, highlights the significant activity of catechol 1,2-dioxygenase in its phenol degradation capabilities nih.gov. Similarly, Antarctic bacteria like Arthrobacter sp. strains AQ5-05 and AQ5-06 predominantly utilize the ortho-cleavage pathway, with catechol 1,2-dioxygenase activity confirmed through enzyme assays and genomic analysis mdpi.com.
Catechol 2,3-dioxygenase (Cat 2,3-DO) : This enzyme facilitates the meta-cleavage pathway, where the catechol ring is cleaved adjacent to the hydroxyl groups, leading to the formation of 2-hydroxymuconic semialdehyde. This product is subsequently broken down into acetaldehyde (B116499) and pyruvate (B1213749) frontiersin.orgmdpi.com. While both pathways are observed in phenol degradation, the ortho-pathway often appears to be more dominant in certain bacterial species. However, the presence and activity of catechol 2,3-dioxygenase are crucial for organisms employing the meta-cleavage route frontiersin.orgnih.govmdpi.com. For example, Planococcus sp. strain S5 exhibits catechol 2,3-dioxygenase activity, particularly at higher phenol concentrations, with its gene showing homology to those in Pseudomonas strains bibliotekanauki.pl.
The specific activity of these dioxygenases can be influenced by the microbial strain and the environmental conditions, including the presence of phenol itself, which often acts as an inducer for these enzymes frontiersin.orgmdpi.com.
Characterization of Novel Microbial Degraders
The search for microorganisms capable of efficiently degrading phenolic compounds, especially under challenging environmental conditions, is ongoing. Cold-adapted bacteria from polar regions have emerged as promising candidates for bioremediation in low-temperature environments.
Cold-Adapted Bacteria : Antarctic bacteria, such as Arthrobacter spp. (e.g., strains AQ5-05, AQ5-06) and Rhodococcus sp. (e.g., strain AQ5-07), have demonstrated significant phenol-degrading capabilities at low temperatures (10–15 °C) mdpi.comnih.govresearchgate.net. These psychrotolerant organisms possess the necessary enzymatic machinery, including catechol 1,2-dioxygenase, to break down phenol mdpi.comnih.gov. For instance, Arthrobacter sp. strains AQ5-05 and AQ5-06 were found to possess complete phenol degradative genes for the ortho-cleavage pathway mdpi.com. Similarly, Rhodococcus sp. strain AQ5-07, isolated from Antarctic soil, utilizes the β-ketoadipate pathway, confirmed by the presence of genes for catechol 1,2-dioxygenase and the absence of catechol 2,3-dioxygenase activity nih.gov. These findings highlight the potential of cold-adapted bacteria in bioremediating phenol-contaminated sites in cold regions.
Other Microbial Degraders : Beyond polar environments, various bacterial genera, including Pseudomonas, Acinetobacter, and Alcaligenes, are well-known for their phenol degradation abilities. These bacteria often exhibit robust expression of key enzymes like phenol hydroxylase, catechol 1,2-dioxygenase, and catechol 2,3-dioxygenase when grown in the presence of phenol frontiersin.orgnih.govtandfonline.com. Research on Stenotrophomonas maltophilia KB2 and Pseudomonas moorei KB4 has shown their capacity to degrade phenol under suboptimal conditions, with enzyme activities correlating to their degradation potential mdpi.com.
Cross-Compound Metabolic Interactions (Non-Human)
Organisms are frequently exposed to complex mixtures of xenobiotics, leading to interactions in their metabolic pathways. Phenolic compounds, due to their widespread presence and structural similarities, can engage in such cross-compound metabolic interactions.
Discovery of Widespread Metabolic Pathways among Phenolic Xenobiotics
Recent research has uncovered a widespread metabolic pathway that occurs within and among various phenolic xenobiotics in organisms. This pathway involves the formation of more lipophilic products, distinct from the typical detoxification conjugates pnas.orgnih.govpnas.org. This metabolic process, mediated primarily by phase I enzymes, has been observed across a range of phenolic compounds, including chlorinated phenols and hydroxylated aromatics. It provides a mechanism for "cross-talk" reactions between different pollutants, leading to the formation of novel, potentially bioactive compounds pnas.orgnih.govpnas.org. For example, triclosan (B1682465) (TCS) can undergo this pathway to form lipophilic metabolites like TCS-O-TCS, and similar reactions have been observed with other phenolic xenobiotics, suggesting a common metabolic route pnas.orgnih.govpnas.org.
Formation of Lipophilic Ester Metabolites in Organisms
A significant aspect of these cross-compound interactions is the formation of lipophilic ester metabolites from phenolic compounds. Enzyme-catalyzed esterification is a method used to modify phenolic compounds, often improving their biological activity or solubility in lipids mdpi.comresearchgate.net. While often studied in the context of food and cosmetic industries for synthesizing antioxidants or functional additives, similar enzymatic processes can occur in environmental biodegradation or metabolic processing within organisms mdpi.comresearchgate.netresearchgate.net. For instance, studies have explored the enzymatic synthesis of hexanoic acid esters of phenolic compounds, demonstrating that such esterification can alter their properties and biological activities mdpi.com. The formation of these lipophilic esters from phenolic xenobiotics contributes to the complexity of their metabolic fate, potentially influencing their bioavailability and persistence in non-human biological systems.
Computational and Theoretical Investigations Supporting Phenol 1 13c Research
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and versatile tool in computational chemistry, enabling the accurate prediction of molecular structures, electronic properties, and spectroscopic characteristics. Its application to molecules like Phenol-1-13C allows for detailed investigations into various aspects of its chemical behavior.
| Application | Common DFT Functionals | Common Basis Sets | Key Considerations / Outputs |
| ¹³C Chemical Shift Prediction | B3LYP, PBE, M06-2X | 6-31G(d,p), cc-pVTZ, TZ2P | Shielding tensors, influence of molecular geometry, substituent effects, solvent effects, isotopic effects on electron distribution |
DFT is instrumental in mapping out reaction pathways, identifying transition states (saddle points on the potential energy surface), and characterizing reaction intermediates rsc.orgpku.edu.cn. For reactions involving phenol (B47542) or its isotopologues, DFT can elucidate the mechanisms of bond formation and breaking, providing activation energies and detailed structural information about transient species nih.govacs.org. For example, studies on transition-metal-catalyzed reactions of phenols have used DFT to determine rate-determining steps and compare the relative barriers for different reaction channels, such as O-H versus C-H bond insertions acs.org. Calculations typically involve geometry optimizations of reactants, intermediates, and transition states, followed by frequency analyses to confirm the nature of these stationary points rsc.org. The choice of DFT functional and basis set significantly impacts the accuracy of these predictions, with functionals like B3LYP often showing good performance for organic reaction mechanisms rsc.orgpku.edu.cnrsc.org.
| Application | Common DFT Functionals | Common Basis Sets | Key Considerations / Outputs |
| Reaction Mechanism & Transition State Analysis | B3LYP, PBE, M06-2X | 6-31G(d,p), cc-pVTZ | Activation Energies, Transition State Structures, Intermediate Stability, Reaction Pathway Mapping, Frequency Analysis to confirm TS, Electronic structure |
The adsorption of molecules like phenol onto solid surfaces is a critical process in many chemical and environmental applications. DFT calculations, often complemented by molecular dynamics (MD) simulations, are used to investigate the energetics and mechanisms of adsorption mdpi.comresearchgate.netmdpi.comresearchgate.net. These studies aim to understand the nature of interactions between this compound and various surfaces, such as activated carbon or metal oxides. DFT can predict adsorption energies, identify preferred adsorption sites, and elucidate the types of interactions involved, including π-π stacking, hydrogen bonding, and van der Waals forces mdpi.comresearchgate.netmdpi.comarabjchem.org. For instance, the hydroxyl group of phenol is known to form strong hydrogen bonds with silanol (B1196071) groups on sepiolite (B1149698) surfaces, significantly influencing its adsorption behavior mdpi.comresearchgate.net. Calculations often employ dispersion-corrected DFT methods (e.g., DFT-D2) to accurately describe weak interactions researchgate.net.
| Application | Common DFT Functionals (with dispersion corrections) | Common Basis Sets | Key Considerations / Outputs |
| Adsorption Energetics & Surface Interactions | PBE-D2, B3LYP | DZP, 6-31G(d,p) | Adsorption Energy, Binding Energy, Interaction Types (π-π, H-bond, van der Waals), Mulliken Charges, HOMO-LUMO Gap, Surface functionalization effects, Structural deformation of adsorbate |
Kinetic Modeling and Simulation for Isotopic Effects
Kinetic modeling, particularly in conjunction with isotopic labeling, provides crucial insights into reaction mechanisms by revealing the rate-determining steps and the involvement of specific bonds. Kinetic Isotope Effects (KIEs) quantify the change in reaction rate when an atom in a reactant is substituted with one of its isotopes wikipedia.org. For this compound, ¹³C KIEs can be measured to probe reactions where the carbon-13 atom is involved in bond breaking or formation researchgate.netcdnsciencepub.com.
The magnitude and nature of a KIE are highly sensitive to the transition state structure. A primary KIE (when a bond to the isotopically labeled atom is broken in the rate-determining step) is typically larger than a secondary KIE (when the labeled atom is not directly involved in bond breaking/formation but influences the transition state through electronic or vibrational effects) wikipedia.org. For example, studies on phenol derivatives have investigated secondary kinetic isotope effects related to proton transfer events nih.gov. Computational methods, including DFT, are essential for simulating these effects by calculating the vibrational frequencies of the reactant and transition state for both isotopologues. Differences in these frequencies, particularly zero-point energy differences, directly translate into predicted KIE values, which can then be compared to experimental data to validate proposed reaction mechanisms wikipedia.orgresearchgate.net.
| Application | Computational Approaches | Key Isotopic Effects Studied | Interpretation |
| KIE Prediction & Mechanistic Elucidation | DFT for TS analysis, Transition State Theory (TST) | Primary ¹³C KIE, Secondary H KIE, Heavy Atom KIEs | Bond breaking/formation in TS, Transition state character (e.g., SN1 vs. SN2), Tunneling contributions, Influence of isotopic substitution on vibrational modes |
Compound List
Phenol
this compound
Future Directions and Emerging Research Avenues for Phenol 1 13c
Development of Advanced Synthetic Strategies for Complex Labeled Phenol (B47542) Derivatives
The synthesis of site-specific isotopically labeled compounds, including complex phenol derivatives, remains a crucial area for advancement. Current research is focused on developing more efficient and versatile synthetic routes that allow for the precise incorporation of the 13C label into core positions of phenol structures, moving beyond peripheral labeling chemrxiv.orgchemrxiv.orgnih.govacs.org. Novel strategies, such as those employing a 1,5-dibromo-1,4-pentadiene precursor for formal [5+1] cyclization, have demonstrated the ability to synthesize a variety of 1-13C labeled phenols with diverse substitutions chemrxiv.orgnih.govacs.org. Future work will likely explore expanding these methods to create more intricate labeled phenol derivatives, potentially incorporating multiple isotopes or labels at specific positions to provide even greater detail in tracing studies. The development of robust and scalable methods for synthesizing these labeled compounds will be critical for their widespread adoption in complex research applications.
Integration of Phenol-1-13C Tracing with Multimodal Analytical Platforms
The power of this compound tracing is amplified when integrated with advanced analytical platforms. Future research will increasingly focus on combining stable isotope probing (SIP) with techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for comprehensive analysis wikipedia.orgcreative-proteomics.comsilantes.comsymeres.comresearchgate.netfrontiersin.orgnih.govcreative-proteomics.com. Multimodal approaches, integrating liquid chromatography (LC) with MS/MS (LC-MS/MS) and gas chromatography with MS (GC-MS), are essential for separating and identifying labeled compounds within complex matrices nih.govacs.orgasm.orgnih.gov. For instance, the development of sensitive GC-IRMS methods for analyzing carbon and hydrogen isotope ratios of phenolic compounds is crucial for distinguishing degradation pathways and sources in environmental studies acs.orgresearchgate.net. Future directions include the refinement of these hyphenated techniques to achieve higher resolution, greater sensitivity, and more efficient data processing, enabling the detailed analysis of metabolic fluxes and chemical transformations in complex systems.
Exploration of Novel Mechanistic Insights in Diverse Chemical Systems
This compound serves as an invaluable tool for elucidating reaction mechanisms and metabolic pathways. Future research will leverage this tracer to gain deeper insights into a wider array of chemical systems. For example, the use of this compound in photocatalytic degradation studies has helped to identify key intermediates and postulate reaction mechanisms, such as the hydroxyl radical mechanism in phenol degradation up.ac.zaresearchgate.netmdpi.comresearchgate.net. By tracking the movement of the 13C label, researchers can pinpoint the specific steps and intermediates involved in chemical transformations. Future applications will extend to understanding complex catalytic processes, reaction kinetics, and the fate of organic compounds in various chemical environments. The kinetic isotope effect (KIE) associated with the degradation of labeled compounds can provide quantitative data on rate-determining steps, further enhancing mechanistic understanding researchgate.netup.ac.zaresearchgate.net.
Expansion of Isotopic Tracing in Environmental Remediation Research (Non-Human)
The application of this compound in environmental remediation research, particularly in understanding the fate and degradation of phenolic pollutants in soil and water, is a growing area. Stable isotope probing (SIP) techniques are being refined to track the assimilation of labeled compounds into microbial biomass, thereby identifying active degraders and elucidating degradation pathways asm.orgnih.govnovorem.com.aunih.govufz.deasm.org. Future research will focus on expanding these studies to diverse environmental matrices and complex microbial communities. For instance, tracing 13C from this compound can reveal how microbial communities process pollutants, providing evidence of biodegradation and identifying specific microbial roles in biogeochemical cycling asm.orgnih.govresearchgate.netsrce.hr. Compound-specific isotope analysis (CSIA) will continue to be vital for quantitatively assessing the progress of environmental remediation strategies by measuring isotopic fractionation during biodegradation acs.orgresearchgate.netsrce.hrmdpi.comnih.gov.
Data Table 1: Applications of Stable Isotope Probing (SIP) in Environmental Remediation
| Application Area | Technique Used | Key Insights Gained | Future Research Focus |
| Biodegradation Studies | Stable Isotope Probing (SIP) | Identification of active microbial populations degrading pollutants; elucidation of metabolic pathways. | Expanding SIP to diverse environmental conditions and microbial consortia; developing higher-resolution SIP-metaproteomics for detailed pathway mapping. |
| Pollutant Fate Mapping | Compound-Specific Isotope Analysis (CSIA) | Quantitative assessment of degradation extent; distinguishing pollutant sources and transformation pathways. | Improving CSIA sensitivity and accuracy for low-concentration environmental samples; integrating CSIA with multi-isotopic analysis. |
| Bioremediation Monitoring | Isotope-labeled compound assimilation by microbes | Unambiguous evidence of biological processes; assessment of microbial activity and effectiveness of remediation. | Developing standardized monitoring protocols; linking microbial community structure to degradation efficiency using labeled substrates. |
Application in Advanced Biological Systems Modeling (Non-Human)
This compound holds significant potential for advanced biological systems modeling, particularly in non-human contexts such as microbial ecology and plant metabolism. Metabolic flux analysis (MFA) using stable isotope labeling is a powerful tool for dissecting complex metabolic networks, quantifying fluxes, and understanding cellular regulation wikipedia.orgsilantes.comresearchgate.netnih.govcreative-proteomics.commdpi.comoup.com. Future research will aim to apply these techniques to model microbial community metabolism, tracing carbon flow through intricate food webs and identifying cross-feeding interactions asm.orgnih.govufz.deasm.orgembopress.org. For example, tracing 13C from this compound can reveal how microorganisms utilize substrates and transfer carbon to other community members, offering insights into ecosystem functioning. Furthermore, the integration of stable isotope tracing with multi-omics data (genomics, transcriptomics, proteomics) will enable more holistic and predictive models of biological systems, aiding in areas like synthetic biology and understanding microbial roles in nutrient cycling.
Data Table 2: this compound in Biological Systems Modeling
| Biological System | Modeling Application | Key Information Provided by this compound | Future Research Directions |
| Microbial Communities | Metabolic Flux Analysis (MFA) | Tracing carbon flow, identifying metabolic pathways, understanding substrate utilization and cross-feeding. | Developing models for complex microbial consortia; integrating SIP with metagenomics and metaproteomics for detailed community metabolism mapping. |
| Soil Ecosystems | Biogeochemical Cycling Studies | Elucidating the fate of carbon in soil organic matter; understanding microbial roles in nutrient transformation. | Quantifying carbon assimilation into different soil organic matter fractions; investigating microbial responses to environmental changes using labeled substrates. |
| Plant Metabolism | Nutrient Uptake and Translocation Studies | Tracking the incorporation and movement of carbon within plant tissues and metabolic pathways. | Studying the impact of environmental stressors on plant metabolism using labeled phenols; understanding plant-microbe interactions in the rhizosphere. |
| Bioprocess Engineering | Optimization of Microbial Biotransformations | Quantifying metabolic fluxes for improved product yields; identifying bottlenecks in engineered metabolic pathways. | Applying 13C-MFA to engineered microbes for enhanced production of valuable chemicals or biofuels; developing dynamic flux analysis for real-time process optimization. |
Q & A
Q. How is Phenol-1-<sup>13</sup>C synthesized, and how can its isotopic purity be verified experimentally?
Phenol-1-<sup>13</sup>C is synthesized via isotope-specific routes such as carboxylation of benzene derivatives using <sup>13</sup>CO2 or enzymatic methods. Isotopic purity (>99% <sup>13</sup>C) is validated using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy. For HRMS, the molecular ion cluster ([M]<sup>+</sup>) should exhibit a 1.1% abundance shift for <sup>13</sup>C compared to unlabeled phenol, while <sup>13</sup>C-NMR should show a singlet at ~125 ppm (aromatic C-1 position) .
Q. What safety protocols are critical for handling Phenol-1-<sup>13</sup>C in laboratory settings?
Researchers must use PPE (gloves, lab coats, eye protection) and handle the compound in a fume hood to avoid inhalation or skin contact. Waste disposal must comply with institutional guidelines for <sup>13</sup>C-labeled compounds. Contingency plans for spills should include neutralization with sodium bicarbonate and absorption via inert materials (e.g., vermiculite) .
Q. Which analytical techniques are most effective for quantifying Phenol-1-<sup>13</sup>C in complex biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is optimal. A <sup>13</sup>C-labeled internal standard (e.g., Phenol-1-<sup>13</sup>C itself) minimizes matrix effects. For metabolic studies, gas chromatography (GC)-MS with derivatization (e.g., silylation) enhances volatility and detection sensitivity .
Advanced Research Questions
Q. How can isotopic labeling with Phenol-1-<sup>13</sup>C improve the sensitivity of dynamic nuclear polarization (DNP)-enhanced NMR in metabolic flux studies?
DNP at low temperatures (1–2 K) and high magnetic fields (3.35 T) polarizes <sup>13</sup>C nuclei, achieving >10,000× signal enhancement upon dissolution. For phenol, this enables real-time tracking of metabolic pathways (e.g., tyrosine metabolism) at sub-micromolar concentrations. Polarization levels of 37% for <sup>13</sup>C (vs. thermal equilibrium) are attainable, as demonstrated in urea studies .
Q. What experimental design considerations are essential when using Phenol-1-<sup>13</sup>C to study isotopic effects on reaction kinetics?
- Control experiments : Compare reaction rates of unlabeled phenol vs. Phenol-1-<sup>13</sup>C under identical conditions (temperature, solvent, catalyst).
- Kinetic isotope effects (KIE) : Calculate KIE = (kunlabeled/klabeled) using Arrhenius parameters. For electrophilic aromatic substitution, KIE >1.0 indicates a primary isotope effect due to C–H bond cleavage.
- Statistical rigor : Use triplicate measurements and ANOVA to confirm significance (p < 0.05) .
Q. How can contradictory data on Phenol-1-<sup>13</sup>C’s metabolic stability be resolved in tracer studies?
Contradictions often arise from:
- Matrix variability : Plasma vs. tissue homogenates may exhibit differing enzymatic activity.
- Sample preparation : Ensure consistent quenching of metabolism (e.g., liquid N2 snap-freezing).
- Analytical calibration : Use standard addition curves to correct for recovery losses. A meta-analysis of primary literature (PubMed, SciFinder) with strict inclusion criteria (e.g., LC-MS validation) can identify consensus patterns .
Q. What computational methods complement experimental data on Phenol-1-<sup>13</sup>C’s isotopic behavior in catalytic systems?
Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) predict vibrational frequencies and isotopic shifts. Compare computed <sup>13</sup>C NMR chemical shifts with experimental data to validate transition-state geometries. Molecular dynamics (MD) models can further elucidate solvent effects on reaction pathways .
Q. How should researchers design reproducibility protocols for Phenol-1-<sup>13</sup>C-based assays in multi-laboratory studies?
- Standard operating procedures (SOPs) : Detail synthesis, storage (−20°C under argon), and LC-MS parameters (column type, ionization mode).
- Blind testing : Distribute aliquots of pre-labeled phenol to participating labs for independent analysis.
- Data harmonization : Use platforms like Zenodo to share raw spectra and metadata, ensuring transparency .
Methodological Best Practices
- Literature review : Prioritize primary sources (ACS, RSC journals) over secondary summaries. Use tools like EndNote to manage citations .
- Data presentation : Follow journal guidelines (e.g., 3 significant figures for NMR integrals; avoid compound-specific codes like "4b" in graphics) .
- Ethical compliance : Obtain institutional approval for studies involving human-derived samples (e.g., liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
